![molecular formula C12H16OS B14406347 1-[2-(Methylsulfanyl)phenyl]pentan-1-one CAS No. 89604-35-3](/img/structure/B14406347.png)
1-[2-(Methylsulfanyl)phenyl]pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylsulfanyl)phenyl]pentan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.3178 g/mol . This compound features a phenyl ring substituted with a methylsulfanyl group and a pentanone chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone . Another method includes the Friedel-Crafts acylation of 2-(methylsulfanyl)benzene with pentanoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(Methylsulfanyl)phenyl]pentan-1-one has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products, such as sulfoxides and sulfones, may exhibit enhanced biological activity due to their increased polarity and reactivity .
Comparaison Avec Des Composés Similaires
1-[2-(Methylsulfanyl)phenyl]pentan-1-one can be compared with other similar compounds, such as:
- 1-(2-Methylsulfanyl-phenyl)-propan-1-one
- 1-(2-Methylsulfanyl-phenyl)-butan-1-one
- 1-(2-Methylsulfanyl-phenyl)-hexan-1-one
These compounds share a similar phenyl ring substituted with a methylsulfanyl group but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Propriétés
Numéro CAS |
89604-35-3 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-(2-methylsulfanylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
KAFFITCYPHIOLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC=CC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





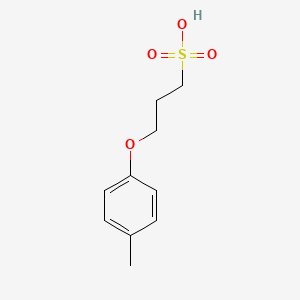

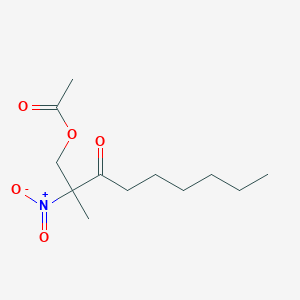

![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
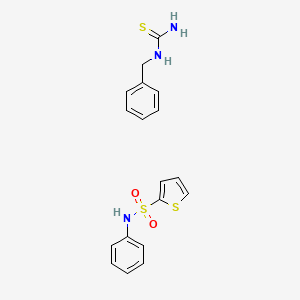
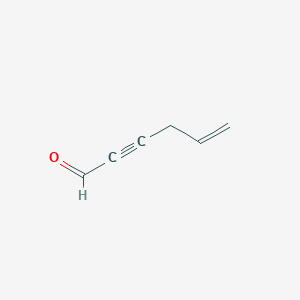
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
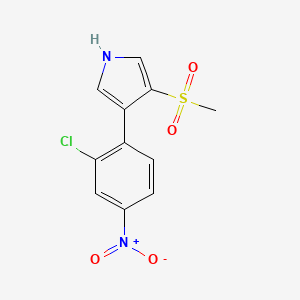
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
